molecular formula C12H15N3S B1611373 N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride CAS No. 1188265-79-3

N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride

Cat. No. B1611373
M. Wt: 233.33 g/mol
InChI Key: WUUOUFAOQYLHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. It is a small molecule that has a unique structure and properties, which make it an attractive candidate for various applications in the field of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride involves the selective inhibition of PKR. PKR is a serine/threonine kinase that is activated by double-stranded RNA, which is produced during viral infection and stress. Activated PKR phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), which leads to the inhibition of protein synthesis and the induction of apoptosis. N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride selectively inhibits PKR by binding to its kinase domain, which prevents its activation and subsequent phosphorylation of eIF2α.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride are primarily related to its inhibition of PKR. By selectively inhibiting PKR, N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride reduces the immune response and inflammation. It has also been shown to induce apoptosis in cancer cells, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride is its selectivity for PKR. This allows for the specific modulation of the immune response and inflammation, which can be useful in various research applications. However, one limitation of N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride is its potential off-target effects, which may affect other cellular processes. Additionally, its use in in vivo studies may be limited due to its low solubility and bioavailability.

Future Directions

There are several future directions for the study of N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride. One potential direction is the development of more potent and selective PKR inhibitors based on its structure. Another direction is the investigation of its potential use in the treatment of viral infections and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Overall, N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride has significant potential for various scientific research applications and warrants further investigation.

Scientific Research Applications

N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride has been studied for its potential use as a tool compound in various scientific research applications. It has been shown to selectively inhibit the activity of protein kinase R (PKR), an enzyme that plays a role in the cellular response to viral infection and stress. This inhibition has been linked to the modulation of the immune response and the reduction of inflammation. N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride has also been studied for its potential use in cancer research, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-piperidin-4-yl-1,3-benzothiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.ClH/c1-2-4-11-10(3-1)15-12(16-11)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLNHIGGHHXLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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